N,N-diethyl-2-(4-nitrophenoxy)ethanamine
Overview
Description
Synthesis Analysis
The synthesis of N,N-diethyl-2-(4-nitrophenoxy)ethanamine and its derivatives has been achieved through different methods. One notable approach involves the reactions of 2-aminoethanols with p-chloronitrobenzene, facilitated by base-catalyzed Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzenesulphonamides in aqueous acetone or in methylene chloride containing 18-crown-6-complexed potassium hydroxide (Knipe, Sridhar, & Lound-Keast, 1977). Another method describes the preparation of enriched N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides and their conversion into N-methyl-N-(2-hydroxyethyl)-4-nitroanilines (Yilmaz & Shine, 1988).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as diethyl 6-[4-(4′-nitrophenylazo)phenoxy]hexylmalonate, have been determined by X-ray analysis, providing insight into their crystalline forms and spatial arrangements (Hoffmann, Böhme, & Hartung, 1995). These studies are crucial for understanding the interaction potential and stability of N,N-diethyl-2-(4-nitrophenoxy)ethanamine derivatives.
Chemical Reactions and Properties
The reactivity of N,N-diethyl-2-(4-nitrophenoxy)ethanamine derivatives towards various chemical reactions, such as the base-catalyzed Smiles rearrangement, highlights their potential for further chemical modifications and applications in synthesis. The formation of highly functionalized N-hydroxypyrrole derivatives through [3+2] cycloaddition reactions of enamines and nitroso alkenes derived from phosphine oxides and phosphonates illustrates the compound's versatility in organic synthesis (de los Santos et al., 2009).
Physical Properties Analysis
The physical properties of N,N-diethyl-2-(4-nitrophenoxy)ethanamine, such as solubility, melting point, and crystallinity, are essential for its application in material science and chemical engineering. Studies focusing on the separation and characterization of similar compounds provide valuable data for the purification and application of this compound in various domains (Qiao-yun, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other substances, define the potential uses of N,N-diethyl-2-(4-nitrophenoxy)ethanamine in chemical synthesis, materials science, and potentially pharmacology. The study of its interaction with cytochrome P450 enzymes and its inhibition of testosterone metabolism by CYP3A4 highlights the compound's biochemical relevance and potential therapeutic applications (Brandes, Queen, & LaBella, 2000).
Scientific Research Applications
DPPE binds with high affinity to the anti-estrogen binding site in male rat liver microsomes but does not interact with the estrogen receptor. This makes it an important probe for studying anti-estrogen binding sites and their biological relevance (Brandes & Hermonat, 1984).
Analogs of DPPE, like 2-(p-nitrophenoxy)-triethylamine, have been shown to accelerate rice growth and improve output by enhancing rice plant growth and yield (Rui, 2002).
Nickel(ii) complexes chelated by (amino)pyridine ligands, which include DPPE, can catalyze ethylene oligomerization, producing mainly ethylene dimers (C4) and trimmers (C6) (Nyamato, Ojwach, & Akerman, 2016).
A novel synthetic route using 2-nitrochlorobenzene offers a convenient and economical method to access 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in Silodosin, which is used for treating benign prostatic hyperplasia (Luo, Chen, Zhang, & Huang, 2008).
DPPE may improve survival in metastatic breast cancer patients by sensitizing cancer cells to chemotherapeutic agents, potentially modulating cancer cell proliferation and metastasis (Brandes, 2008).
DPPE combined with chemotherapy may enhance survival rates in advanced refractory cancer patients (Brandes, Simons, Bracken, & Warrington, 1994).
properties
IUPAC Name |
N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZAXUKBHFTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173638 | |
Record name | Diethyl(2-(4-nitrophenoxy)ethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |
CAS RN |
19881-36-8 | |
Record name | N,N-Diethyl-2-(4-nitrophenoxy)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19881-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl(2-(4-nitrophenoxy)ethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl(2-(4-nitrophenoxy)ethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl[2-(4-nitrophenoxy)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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